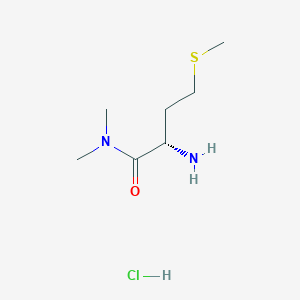

(2S)-2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide hydrochloride

Description

(2S)-2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide hydrochloride (CAS RN: 94847-37-7) is a chiral organic compound with the molecular formula C₆H₁₅ClN₂OS and a molecular weight of 198.71 g/mol . It features a stereospecific (2S)-configured amino group, a dimethylamide moiety, and a methylsulfanyl (-SMe) substituent at the 4-position of the butanamide backbone. The hydrochloride salt enhances its stability and solubility for research applications.

Propriétés

IUPAC Name |

(2S)-2-amino-N,N-dimethyl-4-methylsulfanylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2OS.ClH/c1-9(2)7(10)6(8)4-5-11-3;/h6H,4-5,8H2,1-3H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBGELSLQJIZEA-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@H](CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94903-73-8 | |

| Record name | (2S)-2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

(2S)-2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide hydrochloride, also known as a derivative of amino acid analogs, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a unique molecular structure that includes an amine group, a methylsulfanyl group, and dimethyl substitutions, which may influence its interaction with biological targets.

- Molecular Formula : C6H14N2OS·HCl

- Molecular Weight : Approximately 199.26 g/mol

- Melting Point : 162-164 °C

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antitumor Activity : Some analogs have shown promise in inhibiting tumor cell growth.

- Neurotransmitter Modulation : Potential interactions with neurotransmitter receptors suggest roles in neurological applications.

- Antimicrobial Properties : Certain structural relatives have displayed antimicrobial effects.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been noted to inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : The compound may interact with various receptors, influencing cellular signaling pathways.

- Transporter Interaction : Studies suggest it could affect the transport mechanisms across cell membranes.

Case Study 1: Antitumor Activity

In a study investigating the effects of various amino acid derivatives on tumor cells, this compound was tested alongside its analogs. The results indicated that while some derivatives exhibited significant cytotoxicity against cancer cell lines, this compound showed moderate activity, suggesting further modifications could enhance its efficacy.

Case Study 2: Neurotransmitter Interaction

Research involving the modulation of neurotransmitter systems revealed that certain modifications to the amine group could enhance binding affinity to neurotransmitter receptors. This indicates potential for developing therapeutic agents targeting neurological disorders.

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| (2S)-2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide | 1351383-96-4 | C6H14N2OS | Moderate antitumor activity |

| (2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide | 1394051-26-3 | C7H17N3OS | Enhanced solubility and potential neuroactivity |

| (2S)-2-amino-N,N-diethyl-4-(methylsulfanyl)butanamide | 1286207-14-4 | C8H18N2OS | Notable antimicrobial properties |

Comparaison Avec Des Composés Similaires

Structural Analogues in the Butanamide Family

The following table compares key structural and functional attributes of the target compound with similar butanamide derivatives:

Key Differences in Functional Properties

A (), which is highly reactive and prone to ring-opening reactions . The phenylmethyl substituent in the compound from increases steric bulk and lipophilicity, likely reducing aqueous solubility compared to the target compound .

Stereochemical and Pharmacological Implications The (2S)-configuration in the target compound and (2S)-2,5-diaminopentanamide dihydrochloride () highlights the importance of chirality in biological activity.

Safety and Regulatory Profiles Unlike the phenylmethyl derivative (), which is regulated under UN 3259 (flammable solids), the target compound lacks explicit hazard classification, though both are restricted to research use . The diaminopentanamide analogue () has precautionary measures (e.g., P261, P262) due to uninvestigated toxicology, a common limitation across all compared compounds .

Méthodes De Préparation

Chemical Synthesis Method using 2-Aminobutyric Acid

This method involves using 2-aminobutyric acid as a raw material and reacting it with Bis(trichloromethyl)carbonate in an organic solvent at a temperature between -5°C and 110°C. The resulting reaction solution is separated and purified to obtain 4-ethyl-2,5-oxazolidinedione. The 4-ethyl-2,5-oxazolidinedione is then ammoniated and acidified to produce 2-aminobutyramide hydrochloride.

\$$

\text{2-aminobutyric acid} \xrightarrow{\text{Bis(trichloromethyl)carbonate}} \text{4-ethyl-2,5-oxazolidinedione} \xrightarrow{\text{Ammoniation, Acidification}} \text{2-aminobutyramide hydrochloride}

\$$

- Dissolve Bis(trichloromethyl)carbonate in tetrahydrofuran (THF).

- In a three-necked flask, mix 2-aminobutyric acid with 1,3-dimethyl-2-imidazolidinone.

- Add the Bis(trichloromethyl)carbonate solution to the flask at reflux temperature and react for 8 hours.

- Cool the mixture to room temperature and distill to obtain a pink oil, which is then recrystallized from petroleum ether to yield 4-ethyl-2,5-oxazolidinedione as a white solid.

- Dissolve the 4-ethyl-2,5-oxazolidinedione in methanol.

- Introduce ammonia gas into the reaction system until saturated and react for 2 hours.

- Distill off part of the solvent and adjust the pH to 3 with concentrated hydrochloric acid to precipitate crystals.

- Separate to obtain 2-aminobutyramide hydrochloride.

Data:

| Compound | Amount | Yield (%) | Purity (%) |

|---|---|---|---|

| 4-ethyl-2,5-oxazolidinedione | 11.9 g | 92.1 | 98.2 |

| 2-aminobutyramide hydrochloride | 12.1 g | 95.0 | 98.5 |

| Overall Yield | N/A | 87.4 | N/A |

Preparation Method of S-2-amino-butanamide

This method uses liquid cyanogen, ammonia and positive propionic aldehyde as raw materials to prepare 2-aminobutyronitrile. The 2-aminobutyronitrile is then hydrolyzed to obtain the target product directly.

\$$

\text{Blausure (German), ammonia, positive propionic aldehyde} \xrightarrow{\text{Reaction}} \text{2-aminobutyronitrile} \xrightarrow{\text{Hydrolyzed}} \text{S-2-amino-butanamide}

\$$

- React liquid cyanogen with positive propionic aldehyde.

- Start adding ammonia at 0-30°C.

- After the reaction is complete, extract the product using dichloromethane.

- Add tetramethyl ammonium chloride and acetone to the oil phase.

- Add sodium hydrate aqueous solution and maintain the temperature at 0-10°C.

- Adjust the pH and perform vacuum distillation to obtain the product.

Data:

| Experiment | S-2-aminobutyramide Content (%) | Yield (%) |

|---|---|---|

| Experiment 1 | 96.2 | 85.52 |

| Experiment 2 | 96.1 | 85.85 |

| Overall Result | N/A | >85 |

Q & A

Basic: What are the optimal synthetic routes for preparing (2S)-2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide hydrochloride?

The synthesis typically involves three stages:

- Starting Material : Begin with (2S)-2-amino-4-(methylsulfanyl)butanoic acid or its derivatives to retain chirality (critical for biological activity) .

- Amidation : React with dimethylamine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the dimethylamide group. Solvent choice (e.g., DMF) and temperature control (0–25°C) are crucial to minimize racemization .

- Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase chromatography to achieve >95% purity. Industrial-scale methods may employ continuous flow reactors for efficiency .

Basic: How is the compound’s structural integrity validated after synthesis?

Key analytical methods include:

- X-ray Crystallography : Resolve absolute configuration using SHELX software (e.g., SHELXL for refinement), which is robust for small-molecule crystallography .

- Chiral HPLC : Confirm enantiomeric purity with chiral stationary phases (e.g., amylose-based columns) and UV detection at 210–220 nm .

- NMR Spectroscopy : Assign stereochemistry via - and -NMR, focusing on coupling constants (e.g., -values for vicinal protons) .

Advanced: How can researchers resolve contradictions in reported enzyme inhibition data?

Discrepancies often arise from:

- Stereochemical Purity : Impure enantiomers may exhibit divergent activities. Validate synthesis with chiral HPLC and compare against enantiomerically pure standards .

- Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) can alter enzyme binding. Standardize protocols using buffer systems like Tris-HCl (pH 7.4) with <1% organic solvents .

- Target Selectivity : Cross-screen against structurally similar enzymes (e.g., cysteine proteases vs. serine proteases) to rule off-target effects .

Advanced: What strategies enhance metabolic stability for in vivo studies?

- Sulfanyl Group Modification : Oxidize the methylsulfanyl group to sulfone (using ) to reduce metabolic oxidation by cytochrome P450 enzymes. Assess stability via liver microsomal assays .

- Amide Isosteres : Replace the dimethylamide with a bioisostere like a pyrrolidine ring to resist hydrolysis. Validate stability in simulated gastric fluid (pH 1.2–3.0) .

- Prodrug Design : Introduce ester or carbamate moieties at the amino group for controlled release. Monitor hydrolysis kinetics in plasma .

Basic: Which analytical techniques are recommended for purity assessment?

- HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) and UV detection at 254 nm. Purity thresholds should exceed 98% for biological studies .

- Melting Point Analysis : Compare observed melting points (e.g., 180–185°C) against literature values to detect impurities .

- Mass Spectrometry : Confirm molecular weight (MW: 198.71 g/mol for hydrochloride salt) via ESI-MS in positive ion mode .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

- Functional Group Substitution : Replace the methylsulfanyl group with bulkier substituents (e.g., benzylthio) to enhance hydrophobic interactions with enzyme pockets. Test via molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) .

- Amino Group Derivatization : Introduce acyl or alkyl groups (e.g., acetyl, isopropyl) to modulate hydrogen-bonding capacity. Assess via isothermal titration calorimetry (ITC) for binding enthalpy changes .

- Chirality Effects : Synthesize (2R)-enantiomers and compare IC values to determine stereospecificity in enzyme inhibition .

Advanced: How should researchers address limited toxicological data for in vivo applications?

- Acute Toxicity Screening : Conduct OECD 423-guided assays in rodents, monitoring for neurotoxicity (e.g., tremors, ataxia) and organ-specific histopathology .

- Metabolite Profiling : Identify Phase I/II metabolites using LC-MS/MS. Focus on reactive intermediates (e.g., sulfoxide epoxides) that may cause hepatotoxicity .

- Genotoxicity Assessment : Perform Ames tests (with/without metabolic activation) to rule out mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.